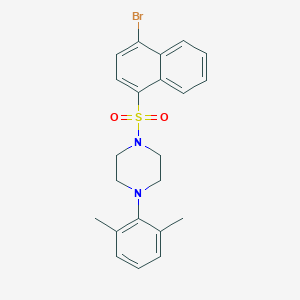

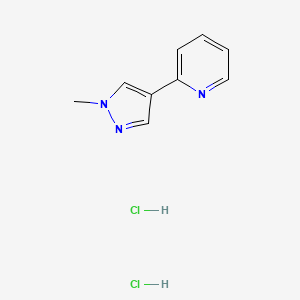

methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an iodine atom at the fourth position of the triazole ring and a methyl ester group attached to the triazole ring via an acetate linkage

Mécanisme D'action

Target of Action

Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate, a derivative of 1,2,3-triazole, is believed to primarily target the heme protein , which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This interaction plays a crucial role in the compound’s biological activity.

Mode of Action

The compound’s mode of action involves the formation of hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties . In the case of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The compound’s interaction with its target affects various biochemical pathways. For instance, it can inhibit the 14α-demethylation of lanosterol, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell death.

Result of Action

The compound’s action results in significant molecular and cellular effects. For instance, it has been reported that some 1,2,3-triazole derivatives exhibit potent inhibitory activities against various cancer cell lines . The compound’s interaction with its target can lead to cell death, thereby exerting its therapeutic effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been shown that triazole derivatives can effectively prevent steel corrosion in an acidic environment . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition, commonly referred to as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring. The specific synthetic route for this compound can be outlined as follows:

Preparation of the Azide Intermediate: The synthesis begins with the preparation of the azide intermediate. This can be achieved by reacting an appropriate halide (such as an alkyl halide) with sodium azide in a suitable solvent like dimethylformamide (DMF) or acetonitrile.

Cycloaddition Reaction: The azide intermediate is then subjected to a cycloaddition reaction with an alkyne in the presence of a copper(I) catalyst. The reaction is typically carried out in a solvent such as water or a mixture of water and an organic solvent like tert-butanol. The reaction conditions may include mild heating to facilitate the formation of the triazole ring.

Iodination: The resulting triazole compound is then iodinated at the fourth position using an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable solvent like dichloromethane or acetonitrile.

Esterification: Finally, the iodinated triazole compound is esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving reaction rates and product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the fourth position of the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms of the compound.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, sodium thiolate, or alkoxide salts. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

Substitution Reactions: Substituted triazole derivatives with various functional groups.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the triazole compound.

Hydrolysis: The corresponding carboxylic acid and methanol.

Applications De Recherche Scientifique

Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate has found applications in various scientific research fields, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications. Triazole derivatives have been studied for their antimicrobial, antifungal, antiviral, and anticancer activities.

Chemical Biology: The compound is utilized in the development of chemical probes and bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Materials Science: Triazole derivatives are employed in the design and synthesis of functional materials, including polymers, dendrimers, and coordination complexes with unique properties.

Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.

Comparaison Avec Des Composés Similaires

Methyl 2-(4-iodo-1H-1,2,3-triazol-1-yl)acetate can be compared with other triazole derivatives, such as:

Methyl 2-(1H-1,2,3-triazol-1-yl)acetate: Lacks the iodine atom at the fourth position, which may result in different biological activities and binding affinities.

Methyl 2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate: Contains a bromine atom instead of iodine, which can affect the compound’s reactivity and interactions with molecular targets.

Methyl 2-(4-chloro-1H-1,2,3-triazol-1-yl)acetate: Contains a chlorine atom, leading to variations in chemical and biological properties compared to the iodine-containing compound.

Propriétés

IUPAC Name |

methyl 2-(4-iodotriazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O2/c1-11-5(10)3-9-2-4(6)7-8-9/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHITHIDQHPWFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(N=N1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorobenzamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011393.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone](/img/structure/B3011403.png)

![2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B3011406.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B3011408.png)

![4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3011409.png)